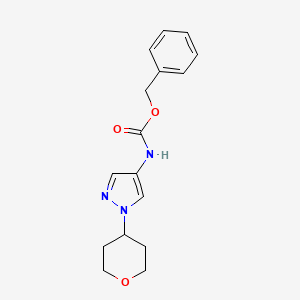
benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ethyl (tetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with the CAS Number: 1823231-98-6 . It has a molecular weight of 263.34 and its IUPAC name is benzyl ethyl (tetrahydro-2H-pyran-4-yl)carbamate . It is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO3/c1-2-16 (14-8-10-18-11-9-14)15 (17)19-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a yellow to brown solid at room temperature . It has a molecular weight of 263.34 .Applications De Recherche Scientifique
Vibrational and Electronic Properties Study
One study involves the combined experimental and theoretical investigation of the vibrational and electronic properties of a closely related molecule, Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate. This research offers insights into the molecular geometries, vibrational spectra, electronic, nonlinear optical properties, and thermodynamic properties of the molecule, demonstrating its potential in materials science and spectroscopy applications (Rao et al., 2016).
Synthetic Utility in Organic Chemistry
Another aspect of research on similar compounds includes their utility in organic synthesis. For instance, 2-Benzylidene-1,2,3,4-tetrahydrocarbazol-1-ones have been utilized in the synthesis of fused carbazoles, demonstrating the importance of such structures in synthetic organic chemistry and the development of new pharmacologically active compounds (Danish & Prasad, 2005).
Catalytic Applications
The catalytic properties of related compounds have been explored, showing high activity in intramolecular hydrofunctionalization reactions. This research highlights the potential of such molecules in catalysis, specifically in the formation of heterocycles and the development of new synthetic methodologies (Zhang et al., 2006).
Antibacterial Agents
Studies on analogs with structural similarities have shown promising antibacterial activity, underscoring their potential in medicinal chemistry and drug discovery. For example, compounds with modifications on the pyrazole moiety have been designed, synthesized, and tested for their antibacterial efficacy, revealing the therapeutic potential of these structures (Palkar et al., 2017).
Materials Science
In materials science, the synthesis and properties of novel compounds related to benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate have been explored. These studies involve the development of materials with potential applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent materials with aggregation-induced emission (AIE) properties. This research underscores the relevance of such compounds in the development of new materials with advanced optical and electronic properties (Kaafarani et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-[1-(oxan-4-yl)pyrazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(22-12-13-4-2-1-3-5-13)18-14-10-17-19(11-14)15-6-8-21-9-7-15/h1-5,10-11,15H,6-9,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAGPKIUECSBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

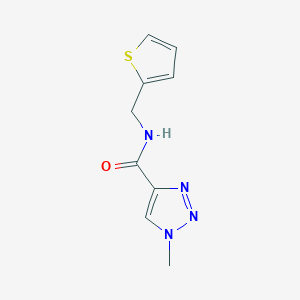
![ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718965.png)
![Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2718966.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718967.png)
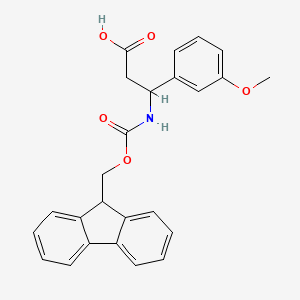


![5-Chloro-4-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2718977.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2718978.png)
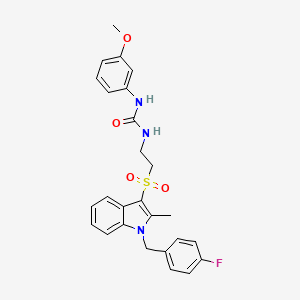
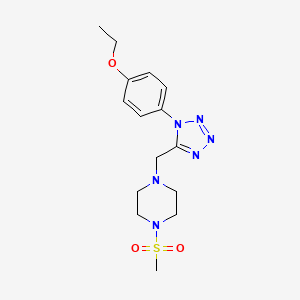
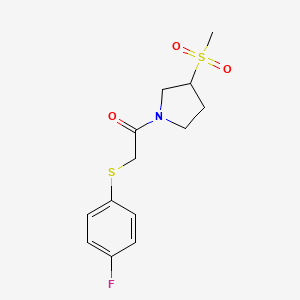

![6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718986.png)